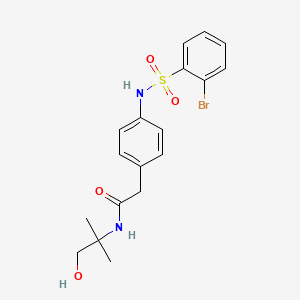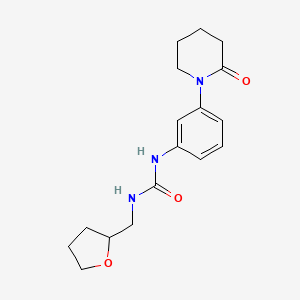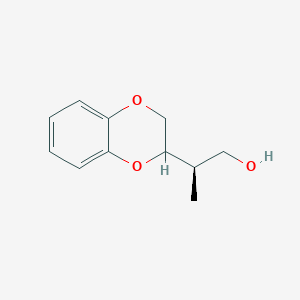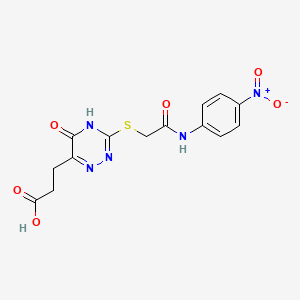
3-(3-((2-((4-Nitrophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The nitrophenyl group would contribute to the aromaticity of the molecule, while the triazinyl group would add a heterocyclic component. The propanoic acid group would provide a carboxylic acid functionality .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the nitrophenyl group, the triazinyl group, and the propanoic acid group. The nitro group in the nitrophenyl group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The triazinyl group could potentially undergo reactions at the nitrogen atoms, and the propanoic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrophenyl group, the triazinyl group, and the propanoic acid group could affect properties such as solubility, melting point, and boiling point .Scientific Research Applications
Solid-phase Synthesis
Solid-phase synthesis techniques involving related heterocyclic and aromatic compounds have been explored for the efficient production of diverse analogs. For example, Dixon et al. (2005) describe a solid-phase synthetic route to quinoxaline, thiazine, and oxazine analogs, which could be relevant for synthesizing related compounds (Dixon et al., 2005).
Antimicrobial Agents
The synthesis of fluorinated amino-heterocyclic compounds with 1,2,4-triazin-3-yl moieties, as reported by Bawazir and Abdel-Rahman (2018), shows that compounds with similar structural features can exhibit high antimicrobial activity. Such findings suggest potential research applications in developing new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Anticancer Activity
Compounds related to 1,2,4-triazin-5(4H)-ones have been synthesized and evaluated for their anticancer activities. Saad and Moustafa (2011) report significant in vitro anticancer activities for certain S-glycosyl and S-alkyl derivatives, indicating potential applications in cancer research and therapy (Saad & Moustafa, 2011).
Biomaterials Development
The exploration of novel biomaterials, such as polyamides containing uracil and adenine, demonstrates the utility of heterocyclic and aromatic compounds in developing materials with potential biomedical applications. Hattori and Kinoshita (1979) synthesized polyamides that are soluble in water, suggesting their use in biomedical engineering and drug delivery systems (Hattori & Kinoshita, 1979).
Fluorescent Probes for Environmental Monitoring
Das and Mandal (2018) developed fluorescent probes for ultrafast and highly selective sensing of 2,4,6-trinitrophenol (TNP) in water, showcasing the application of triazine-based compounds in environmental monitoring and safety (Das & Mandal, 2018).
Future Directions
properties
IUPAC Name |
3-[3-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O6S/c20-11(15-8-1-3-9(4-2-8)19(24)25)7-26-14-16-13(23)10(17-18-14)5-6-12(21)22/h1-4H,5-7H2,(H,15,20)(H,21,22)(H,16,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGKABKQZXPXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


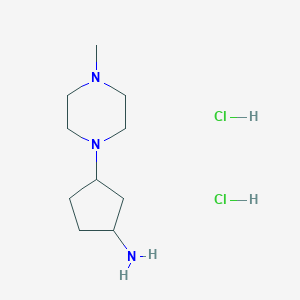
![6-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2734900.png)
![2-Thia-6-azaspiro[3.4]octane](/img/structure/B2734903.png)
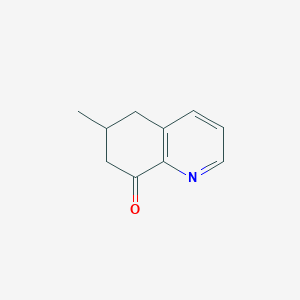
![4-((1H-imidazol-1-yl)methyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2734908.png)


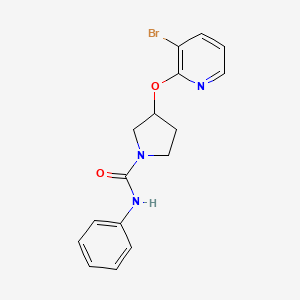
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2734914.png)

